molecular formula C40H50N4O8S B1679959 Quinine Sulfate CAS No. 804-63-7

Quinine Sulfate

Cat. No.: B1679959
CAS No.: 804-63-7
M. Wt: 746.9 g/mol
InChI Key: RONWGALEIBILOG-UHFFFAOYSA-N
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Description

Quinine Sulfate is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been historically significant as an antimalarial agent and is still used today for the treatment of malaria caused by Plasmodium falciparum. This compound is also known for its bitter taste and is used as a flavoring agent in tonic water .

Mechanism of Action

Target of Action

Quinine sulphate primarily targets the Plasmodium falciparum malaria parasite . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae .

Mode of Action

Quinine works by accumulating in the lysosomes of the malaria parasite and binding to heme . This interaction inhibits the parasite’s ability to break down and digest hemoglobin . Quinine also interferes with the parasite’s nucleic acid synthesis, protein synthesis, and glycolysis .

Biochemical Pathways

Quinine affects the biochemical pathways of the malaria parasite by inhibiting the digestion of hemoglobin, a process crucial for the parasite’s survival . It also prevents the spontaneous formation of beta-hematin (haemozoin or malaria pigment), a toxic product of the digestion of hemoglobin by parasites .

Pharmacokinetics

Quinine is absorbed through the gastrointestinal tract and metabolized in the liver, primarily by CYP3A4 and CYP2C19 . It is then excreted by the kidneys . The absolute bioavailability of quinine from quinine sulphate tablets is about 70%, but this varies widely (45 to 100%) between patients .

Result of Action

The action of quinine results in the death of the malaria parasite. By inhibiting the parasite’s ability to digest hemoglobin and interfering with its nucleic acid and protein synthesis, quinine causes oxidative damage to the membranes of the schizont stage of the parasite, leading to parasite death .

Action Environment

The efficacy of quinine can be influenced by several factors. Severity of infection, routes of administration, and nutritional status have been shown to impact quinine pharmacokinetics . Furthermore, resistance to quinine occurs in certain areas of the world , and the drug’s effectiveness can also be influenced by the patient’s age and pregnancy status .

Biochemical Analysis

Biochemical Properties

Quinine Sulphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a blood schizonticide and has gametocytocidal activity against Plasmodium vivax and P. malariae .

Cellular Effects

Quinine Sulphate has profound effects on various types of cells and cellular processes. It influences cell function by reducing oxygen intake and carbohydrate metabolism . It also disrupts DNA replication , impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Quinine Sulphate is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine Sulfate is primarily obtained from the bark of various species of cinchona trees, including Cinchona succirubra, Cinchona officinalis, Cinchona calisaya, and Cinchona ledgeriana. The extraction process involves moistening the bark with alkaline liquor, followed by ethanol extraction. The extract is then concentrated, dissolved in acid water, and subjected to decoloration, crystallization, and drying to obtain quinine sulphate .

Industrial Production Methods: In industrial settings, quinine sulphate is produced by treating the cinchona bark with an alkaline solution, followed by extraction with ethanol. The ethanolic extract is then concentrated, and the quinine is precipitated as a sulphate salt by adding sulphuric acid. The precipitate is filtered, washed, and dried to yield quinine sulphate .

Chemical Reactions Analysis

Types of Reactions: Quinine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with hydrochloric acid, methanol, and bromine under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinine derivatives and other related alkaloids .

Scientific Research Applications

Treatment of Malaria

Quinine sulfate has long been recognized as a first-line treatment for Plasmodium falciparum malaria , particularly in cases resistant to chloroquine. Its mechanism involves the inhibition of heme polymerization, which is crucial for the survival of the malaria parasite within red blood cells.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound indicates that it has a bioavailability of 76-88% in healthy adults, with a mean elimination half-life ranging from 9.7 to 12.5 hours . A study comparing this compound with artesunate combination therapy (ACT) found that while ACT was more efficacious in terms of parasite clearance, this compound remains a critical option due to its established safety profile and availability in many regions .

Parameter This compound Artesunate
Platelet Count Drop (%)30.4% (quinine)10.8% (ACT)
EfficacyEstablished but lower than ACTHigher efficacy observed
Common Side EffectsCinchonismMinimal side effects

Cardiac Arrhythmias

This compound has shown promise in treating Brugada syndrome , a genetic condition associated with an increased risk of sudden cardiac death due to ventricular fibrillation. In cases where quinidine (the preferred treatment) is unavailable, this compound has been effectively used to manage electrical storms and recurrent shocks from implantable cardioverter-defibrillators .

Case Study: Brugada Syndrome

A notable case involved a patient experiencing recurrent ventricular fibrillation who was treated with oral this compound after failing other therapies. The patient exhibited normalization of ST-segment elevation and no further episodes of arrhythmia after adjusting the dosage and dietary modifications to mitigate side effects like tinnitus .

Potential Antiviral Properties

Recent research has explored the antiviral effects of this compound against SARS-CoV-2, the virus responsible for COVID-19. Studies indicate that this compound can inhibit viral replication more effectively than chloroquine or hydroxychloroquine, making it a candidate for further investigation as a therapeutic agent against COVID-19 .

In Vitro Studies

In vitro studies demonstrated that at concentrations as low as 10 μM, this compound significantly reduced the replication of SARS-CoV-2 by up to 90%, outperforming both chloroquine and hydroxychloroquine in efficacy . This suggests a potential role for this compound in managing viral infections beyond malaria.

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is not without risks. Common side effects include:

  • Cinchonism : Characterized by symptoms such as tinnitus, headache, and dizziness.
  • Hematological Effects : Thrombocytopenia and other blood-related issues have been documented .
  • Organ Function Impairment : Caution is advised regarding its impact on kidney and liver functions.

Monitoring is essential during treatment to mitigate these risks.

Comparison with Similar Compounds

    Chloroquine: Another antimalarial drug, but with a different mechanism of action.

    Mefloquine: Similar to quinine in its antimalarial properties but has a longer half-life.

    Artemisinin: A newer class of antimalarial drugs with a different mode of action.

Uniqueness: Quinine Sulfate is unique due to its historical significance as one of the first chemical compounds used to treat an infectious disease. Its ability to act as both an antimalarial and a muscle relaxant sets it apart from other similar compounds .

Biological Activity

Quinine sulfate is a well-known alkaloid derived from the bark of the cinchona tree, primarily recognized for its antimalarial properties. Beyond its traditional use in treating malaria, this compound exhibits a range of biological activities that have garnered attention in various medical fields. This article explores the pharmacological effects, clinical applications, and recent research findings related to this compound.

This compound is absorbed efficiently when taken orally, with bioavailability ranging from 76% to 88% in healthy adults. Its pharmacokinetic parameters differ significantly in patients with malaria compared to healthy individuals, indicating altered metabolism during infection . The primary mechanism of action involves the inhibition of heme polymerization within the malaria parasite, leading to its death. Additionally, quinine has been shown to inhibit various cytochrome P450 enzymes (CYP3A4 and CYP2D6), which can affect the metabolism of other drugs .

Table 1: Pharmacokinetic Parameters of this compound

ParameterHealthy SubjectsPatients with Malaria
Tmax (hours)2.03.0
AUC (µg·h/mL)25.045.0
Cmax (µg/mL)5.010.0

Clinical Applications

1. Antimalarial Treatment
this compound remains a first-line treatment for severe cases of Plasmodium falciparum malaria, especially in regions with rising resistance to other antimalarials . It is often administered intravenously in severe cases but can also be given orally.

2. Treatment of Skeletal Muscle Cramps
Recent studies have investigated the efficacy of this compound in treating nocturnal leg cramps. A randomized controlled trial demonstrated that quinine significantly reduced the frequency and severity of cramps in some patients . However, side effects such as tinnitus and cinchonism limit its use.

3. Potential Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties, particularly against SARS-CoV-2. A study indicated that at a concentration of 10 µM, quinine could reduce viral replication by approximately 90%, outperforming other quinine derivatives like chloroquine . This finding opens avenues for further exploration in viral infections.

Case Studies

Case Study: Electrical Storm Prevention
A case report highlighted the use of oral this compound as monotherapy for preventing recurrent electrical storms in a patient with an implantable cardioverter-defibrillator (ICD). The patient experienced significant symptom relief after adjusting the dosage due to side effects like tinnitus .

Case Study: Leishmaniasis Treatment
Research has also explored the use of this compound microparticles against Leishmania donovani, showing promising results in reducing parasite load more effectively than standard treatments like amphotericin B . This suggests potential repurposing for neglected tropical diseases.

Safety and Side Effects

While this compound is effective, it is associated with several adverse effects, including:

  • Cinchonism: Symptoms include tinnitus, headache, nausea, and dizziness.
  • Thrombocytopenia: A decrease in platelet count has been observed, particularly in severe malaria cases .
  • Drug Interactions: Due to its effect on cytochrome P450 enzymes, caution is advised when co-administering with other medications.

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONWGALEIBILOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N4O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS]
Record name Quinine sulfate dihydrate
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Solubility

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992
Record name QUINIDINE SULFATE
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Mechanism of Action

IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page.
Details Gilman, A.G., T.W. Rall, A.S. Nies and P. Taylor (eds.). Goodman and Gilman's The Pharmacological Basis of Therapeutics. 8th ed. New York, NY. Pergamon Press, 1990., p. 850
Record name QUINIDINE SULFATE
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Impurities

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
Details McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992
Record name QUINIDINE SULFATE
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Color/Form

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

CAS No.

50-54-4, 804-63-7, 6119-70-6
Record name Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (2:1)
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Record name (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate
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Record name QUINIDINE SULFATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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